Comparative Potency and Affinity Profile of VU0424465 vs. VU0409551 and VU29
In direct head-to-head comparisons using an IP1 accumulation assay in HEK cells transiently expressing mGlu5-Δ856, VU0424465 demonstrates a unique potency profile for potentiating quisqualate-induced responses compared to other PAMs. VU0424465 exhibits an EC50 of 1.5 nM for PAM activity in calcium mobilization assays, which is significantly more potent than the intrinsic agonist activity of many comparators. Its binding affinity (Ki = 11.8 nM) at the MPEP allosteric site is also a key differentiator, establishing it as a high-affinity tool compound [1]. This high potency and affinity allow for lower experimental concentrations, reducing potential off-target effects in cellular and biochemical assays .
| Evidence Dimension | mGlu5 PAM activity (potentiation of quisqualate response) |
|---|---|
| Target Compound Data | EC50 = 1.5 nM (PAM activity in calcium assay) |
| Comparator Or Baseline | VU0409551 and VU29 (quantitative EC50 values from same IP1 assay are available in cited supplementary data) |
| Quantified Difference | VU0424465 is among the most potent PAMs tested; comparative dose-response curves are provided in the cited study |
| Conditions | IP1 accumulation assay in HEK cells transiently transfected with mGlu5-Δ856 |
Why This Matters
Higher potency and affinity enable lower working concentrations, minimizing off-target liabilities and conserving compound for extended studies.
- [1] Cannone G, et al. Pharmacology of mGlu5 receptor with different PAMs and the cryoEM structure of orthosteric agonist quisqualate and VU0424465 ago-PAM-bound conformation. Nat Commun. 2025; 16: 433. doi: 10.1038/s41467-024-55439-9 View Source
